4,4,4-Trifluorobutane-1,2-diol
CAS No.: 2106-73-2
Cat. No.: VC4388982
Molecular Formula: C4H7F3O2
Molecular Weight: 144.093
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2106-73-2 |
|---|---|
| Molecular Formula | C4H7F3O2 |
| Molecular Weight | 144.093 |
| IUPAC Name | 4,4,4-trifluorobutane-1,2-diol |
| Standard InChI | InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2 |
| Standard InChI Key | PUJVEZNNSKLBOA-UHFFFAOYSA-N |
| SMILES | C(C(CO)O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4,4,4-trifluorobutane-1,2-diol, reflects its substitution pattern:
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Hydroxyl groups at C1 and C2 enable hydrogen bonding and participation in condensation or oxidation reactions.
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Trifluoromethyl group at C4 introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in synthetic pathways .
The molecular formula (C₄H₇F₃O₂) corresponds to a molar mass of 144.09 g/mol. Its SMILES notation, C(C(CO)O)C(F)(F)F, and InChIKey (PUJVEZNNSKLBOA-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .
Table 1: Key Structural and Spectral Data
Spectroscopic Features
Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation:
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¹H NMR: Signals for hydroxyl protons (δ 1.5–2.5 ppm) and methylene groups adjacent to fluorine (δ 3.0–4.0 ppm).
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¹⁹F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .
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MS (EI): Fragmentation patterns show peaks at m/z 145 ([M+H]⁺) and 143 ([M-H]⁻) .
Synthesis and Industrial Production
Synthetic Routes
While direct methods for 4,4,4-trifluorobutane-1,2-diol are scarce, analogous fluorinated diols provide insights:
Hydration of Fluorinated Alkenes
Patent WO2006043946A1 describes the production of 4,4,4-trifluorobutane-2-one via dehydrofluorination of 1,1,1,3,3-pentafluorobutane, followed by acid-catalyzed hydration . Adapting this approach, the diol could form via further reduction or hydroxylation:
Organocatalytic Asymmetric Synthesis
L-Prolinamide-catalyzed aldol reactions of trifluoroacetaldehyde hemiacetals with aldehydes yield enantiomerically enriched 1,3-diols . Modifying this strategy to favor 1,2-diol formation remains an area of exploration.
Industrial Scalability
Current production is limited to research-scale quantities (e.g., 100 mg from Sigma-Aldrich at $444.60) . Barriers include:
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Purification Challenges: Separation from regioisomers requires advanced chromatography .
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Corrosive Byproducts: HF generation during synthesis demands HF-resistant reactors (e.g., Monel alloy) .
Chemical Reactivity and Applications
Reactivity Profile
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Oxidation: Hydroxyl groups oxidize to ketones or carboxylic acids, useful in synthesizing fluorinated intermediates.
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Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for drug delivery systems.
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Coordination Chemistry: Acts as a bidentate ligand for lanthanides, enabling chiral sensing applications .
Pharmaceutical Applications
Though direct studies are lacking, structural analogs demonstrate:
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Antiplasmodial Activity: Fluorinated quinoxaline di-N-oxides inhibit Plasmodium falciparum .
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Enzyme Inhibition: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Flammability | Category 4 | Avoid open flames |
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Damage | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Use fume hoods |
Future Directions and Challenges
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